molecular formula C16H10N2O2 B14640484 3-Fluoranthenamine, 4-nitro- CAS No. 52086-65-4

3-Fluoranthenamine, 4-nitro-

Katalognummer: B14640484
CAS-Nummer: 52086-65-4
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: PLPSAGADBZYGDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoranthenamine, 4-nitro- is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenamine, 4-nitro- typically involves a multi-step process. One common method is the nitration of fluoranthene, followed by the introduction of an amine group. The nitration process involves the reaction of fluoranthene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. This results in the formation of 4-nitrofluoranthene. The subsequent introduction of the amine group can be achieved through a reduction reaction using reagents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of 3-Fluoranthenamine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoranthenamine, 4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group to an amine group using reagents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens or sulfonic acids.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Fluoranthenamine, 4-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoranthenamine, 4-nitro- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

  • 3-Aminofluoranthene
  • 4-Aminofluoranthene
  • 4-Fluoranthenamine

Comparison: 3-Fluoranthenamine, 4-nitro- is unique due to the presence of both an amine and a nitro group on the fluoranthene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The nitro group enhances the compound’s electrophilic nature, making it more reactive in substitution reactions, while the amine group provides nucleophilic characteristics, allowing it to participate in various chemical transformations.

Eigenschaften

CAS-Nummer

52086-65-4

Molekularformel

C16H10N2O2

Molekulargewicht

262.26 g/mol

IUPAC-Name

4-nitrofluoranthen-3-amine

InChI

InChI=1S/C16H10N2O2/c17-13-7-5-11-9-3-1-2-4-10(9)12-6-8-14(18(19)20)16(13)15(11)12/h1-8H,17H2

InChI-Schlüssel

PLPSAGADBZYGDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=C(C4=C(C=C3)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.